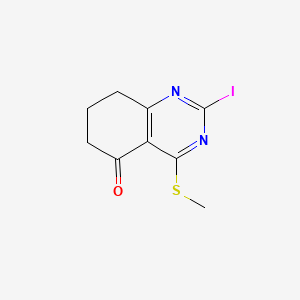

2-Iodo-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one

Description

2-Iodo-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one (CAS: 2901099-36-1) is a synthetic quinazolinone derivative with the molecular formula C₉H₉IN₂OS and a molecular weight of 320.15 g/mol . The compound features a dihydroquinazolinone core modified with an iodine atom at position 2 and a methylthio (-SMe) group at position 4. The compound is available in 95% purity and is typically supplied in 50–250 mg quantities for research purposes .

Properties

IUPAC Name |

2-iodo-4-methylsulfanyl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2OS/c1-14-8-7-5(11-9(10)12-8)3-2-4-6(7)13/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKRDLMMNIIJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC2=C1C(=O)CCC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Key Methods

Integrated Synthesis Pathway

A representative scalable route combines the above steps:

-

Cyclization : Anthranilamide reacts with cyclopentanone in ethanol under Ga-MCM-22 catalysis to form 7,8-dihydroquinazolin-5(6H)-one.

-

Thioetherification : The intermediate is treated with methyl iodide and K₂CO₃ in acetone, introducing the methylthio group at position 4.

-

Iodination : Reaction with iodine in DMSO at 100°C installs iodine at position 2, yielding the target compound.

Overall yield : 40–55% (three steps).

Challenges and Optimization

-

Regioselectivity : Iodination predominantly occurs at the 2-position due to electronic effects of the methylthio group.

-

Purification : Silica gel chromatography (ethyl acetate/hexane) effectively isolates the product.

-

Side reactions : Over-iodination or oxidation of the dihydroquinazolinone core can occur, mitigated by controlling iodine stoichiometry.

Emerging Strategies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the iodine atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Deiodinated products.

Substitution: Substituted quinazolinones.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 2-Iodo-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one exhibits promising antimicrobial properties. Studies have shown its effectiveness in inhibiting specific enzymes involved in disease pathways, suggesting its potential as an antimicrobial agent. The unique arrangement of functional groups in this compound enhances its ability to interact with biological targets, including enzymes and receptors associated with various diseases.

Enzyme Inhibition Studies

Preliminary findings suggest that this compound can inhibit certain enzymes related to nucleotide transport and metabolism. Such interactions may have therapeutic implications for diseases where these enzymes play a critical role. Further research is required to elucidate the precise mechanisms of action and the potential therapeutic applications.

Synthesis Methodologies

The synthesis of this compound typically involves several steps that require optimization of reaction conditions such as temperature and catalysts to enhance yield and purity. The synthesis process is crucial for producing this compound for research and potential therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique characteristics of this compound against structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7,8-Dihydroquinazolin-5(6H)-one | Lacks halogen substitution | Basic quinazolinone structure without modifications |

| 4-Methylthio-7,8-dihydroquinazolin-5(6H)-one | Contains methylthio but no iodine | Similar core but different substituents |

| 2-Iodoquinazolin-4(3H)-one | Iodine substitution on a different position | Different biological activity profile |

| 2-Fluoro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one | Fluorine instead of iodine | Potentially different reactivity and biological effects |

This table illustrates how the iodine content and specific biological activity profile of this compound differentiate it from related compounds.

Case Studies

-

Inhibition of Enzymes Related to Disease Pathways

A study demonstrated that derivatives of quinazolinones, including this compound, were effective in inhibiting enzymes associated with cancer metabolism. The findings suggest that further exploration into this compound could lead to novel therapeutic agents for cancer treatment . -

Antimicrobial Efficacy

In vitro studies have shown that this compound can significantly inhibit bacterial growth at varying concentrations. The zone of inhibition increased as the concentration of the compound was raised, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Iodo-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation.

Comparison with Similar Compounds

Key Observations :

- Iodine vs. Methylthio at C2: The iodine atom in the target compound increases molecular weight and steric bulk compared to the methylthio group in 21599-35-7.

- C4 Methylthio Group: Common in analogs (e.g., 21599-35-9), the -SMe group may act as a leaving group in nucleophilic substitution reactions or modulate electron density in the quinazolinone core .

- C7 Modifications: Compounds like BH53935 and the morpholino derivative feature aromatic or polar substituents at C7, which likely influence solubility and target selectivity.

Biological Activity

2-Iodo-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : CHINOS

- Molar Mass : 320.15 g/mol

- Density : 1.89 ± 0.1 g/cm³

- Boiling Point : 473.3 ± 55.0 °C

The compound features an iodine atom and a methylthio group attached to a quinazolinone structure, which contributes to its unique reactivity and biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit specific enzymes involved in disease pathways, suggesting its potential as an antimicrobial agent. Preliminary studies demonstrate its effectiveness against various microbial strains, although detailed studies are required to understand the full scope of its antimicrobial efficacy .

Enzyme Inhibition

The compound has demonstrated the ability to inhibit enzymes related to nucleotide transport and metabolism. For instance, it shows significant inhibitory activity on MSK1 (mitogen and stress-activated protein kinase 1), which is implicated in inflammatory diseases. In vitro assays have reported an inhibition percentage greater than 30% at concentrations around 10 µM, indicating promising therapeutic potential against inflammation-related conditions .

Cytotoxicity

In cytotoxicity assays, this compound has shown selective cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and A375 (human melanoma). The IC values for these cell lines indicate a strong potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The presence of the iodine atom and the methylthio group plays a crucial role in its interaction with biological targets. Comparative studies with structurally similar compounds reveal that variations in substituents can lead to significant differences in biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7,8-Dihydroquinazolin-5(6H)-one | Lacks halogen substitution | Basic quinazolinone structure without modifications |

| 4-Methylthio-7,8-dihydroquinazolin-5(6H)-one | Contains methylthio but no iodine | Similar core but different substituents |

| 2-Iodoquinazolin-4(3H)-one | Iodine substitution on a different position | Different biological activity profile |

| 2-Fluoro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one | Fluorine instead of iodine | Potentially different reactivity and biological effects |

These comparisons highlight the unique characteristics of this compound that may contribute to its specific biological activity profile .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited bacterial growth in vitro, showing promise as a lead compound for developing new antimicrobial agents.

- Inflammatory Response : In vivo studies indicated that this compound could reduce inflammation markers in animal models of asthma, suggesting its potential as an anti-inflammatory therapeutic agent .

- Cytotoxicity Against Cancer Cells : Recent investigations revealed significant cytotoxic effects on various human cancer cell lines, with IC values indicating effective concentrations for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Iodo-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis of dihydroquinazolinone derivatives typically involves cyclization of substituted pyrimidine precursors. For example, analogous compounds (e.g., 2-phenyl derivatives) are synthesized via coupling reactions using ethyl chloro-pyrimidine carboxylates and K₂CO₃ under reflux . For the iodo-substituted variant, iodination via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Pd-mediated) may be required. Optimization should focus on protecting groups (e.g., Boc for amine protection) and reaction conditions (temperature, solvent polarity) to stabilize reactive intermediates .

Q. How can NMR and X-ray crystallography be applied to characterize the structure of this compound?

- Methodological Answer :

- NMR : Use , , and -NMR (if applicable) to confirm substituent positions. The methylthio group () typically appears as a singlet at ~2.5 ppm in -NMR, while the iodine atom deshields adjacent protons. HSQC and HMBC experiments resolve connectivity in the heterocyclic core .

- X-ray Crystallography : Refinement using SHELXL (via SHELX suite) is standard for small-molecule structures. Heavy atoms like iodine enhance diffraction contrast, but radiation damage during data collection must be minimized .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., MAO-A/MAO-B or kinase panels) due to structural similarity to bioactive dihydroquinazolinones. For MAO assays:

- Use recombinant human MAO isoforms with kynuramine as a substrate.

- Measure IC₅₀ and Ki values via fluorometric or spectrophotometric methods.

- Validate selectivity using reference inhibitors (e.g., clorgyline for MAO-A) .

Advanced Research Questions

Q. How does the iodine substituent influence electronic and steric properties in enzyme binding?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces. The iodine atom’s polarizability and van der Waals radius may enhance hydrophobic interactions or halogen bonding in enzyme pockets.

- SAR Studies : Compare inhibitory activity against non-iodinated analogs (e.g., 4-methylthio derivatives) to isolate iodine’s contribution. For example, iodine’s electron-withdrawing effect could modulate the quinazolinone ring’s electron density, altering binding to MAO’s flavin cofactor .

Q. What strategies resolve contradictions in activity data between in vitro and cellular assays?

- Methodological Answer :

- Permeability Assessment : Use Caco-2 or PAMPA assays to evaluate cellular uptake. Low permeability may explain reduced cellular activity despite high in vitro potency.

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to identify metabolic liabilities (e.g., demethylation of the methylthio group).

- Off-Target Profiling : Screen against kinase panels (e.g., GSK3β, CDKs) to rule out polypharmacology confounding cellular results .

Q. Can this compound serve as a precursor for radiopharmaceuticals given its iodine content?

- Methodological Answer :

- Isotopic Exchange : Replace stable iodine () with or for PET/SPECT imaging. Optimize reaction conditions (e.g., chloramine-T for iodination) to retain regioselectivity.

- In Vivo Stability : Assess radiolabeled compound stability in serum via HPLC-radioactivity detection. Deiodination in vivo would require structural shielding (e.g., PEGylation) .

Q. How do steric effects of the methylthio group impact crystallization and polymorph screening?

- Methodological Answer :

- Polymorph Prediction : Use Mercury CSD software to analyze similar structures in the Cambridge Structural Database. The methylthio group’s conformation (e.g., axial vs. equatorial) may influence packing motifs.

- Crystallization Trials : Screen solvents (e.g., DMSO/water, THF/hexane) and temperatures. Slow evaporation at 4°C often yields suitable crystals for diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.